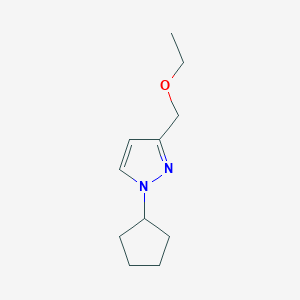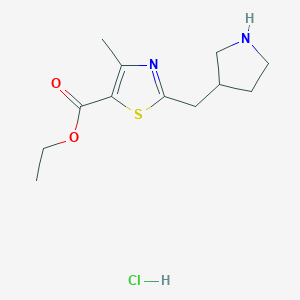
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine, also known as ITTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a piperidine derivative that contains both isopropylsulfonyl and trifluoromethyl groups. In
Mecanismo De Acción
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine's mechanism of action is not yet fully understood. However, it is believed to act as a modulator of ion channels by binding to specific sites on the channel protein. This binding enhances the activity of the channel, resulting in increased ion flux across the cell membrane.
Biochemical and Physiological Effects
This compound has been shown to have effects on neuronal excitability and synaptic transmission. Studies have shown that this compound enhances the activity of Nav1.2 channels, resulting in increased action potential firing in neurons. This activity may contribute to the anticonvulsant effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine is its ability to enhance the activity of specific ion channels, making it a useful tool for studying the function of these channels in vitro. However, its effects on neuronal excitability also make it challenging to use in vivo, as it may have unintended effects on neuronal activity.
Direcciones Futuras
There are several potential future directions for research on 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neuronal excitability. Finally, this compound may also have potential applications in other areas of research, such as the development of new ion channel modulators for use in drug discovery.
Métodos De Síntesis
The synthesis of 1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine involves the reaction of 1-(isopropylsulfonyl)piperidine with trifluoroacetic anhydride in the presence of a catalyst such as triethylamine. The reaction results in the formation of this compound, which can be purified through column chromatography. The yield of this compound can be increased by optimizing the reaction conditions, such as temperature and time.
Aplicaciones Científicas De Investigación
1-(Isopropylsulfonyl)-3-(trifluoromethyl)piperidine has been studied for its potential pharmacological properties, including its ability to act as a modulator of ion channels. It has been shown to enhance the activity of certain ion channels, such as the voltage-gated sodium channel Nav1.2. This activity makes this compound a potential candidate for the development of drugs for the treatment of neurological disorders such as epilepsy.
Propiedades
IUPAC Name |
1-propan-2-ylsulfonyl-3-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-7(2)16(14,15)13-5-3-4-8(6-13)9(10,11)12/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKVEOIFRXBJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCC(C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(1-cyanocyclopentyl)-2-cyclopropyl-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2961808.png)
![Ethyl 4-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)benzoate](/img/structure/B2961810.png)
![N-{[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl}prop-2-enamide](/img/structure/B2961811.png)
![N-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2961812.png)




![1-(2-(naphthalen-2-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961824.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2961825.png)

![4-[(3-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961828.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(6-chloro-4-phenylquinazolin-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2961830.png)
